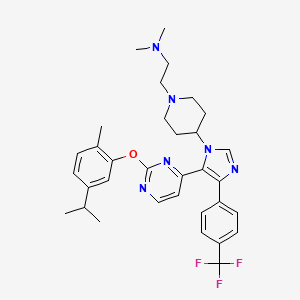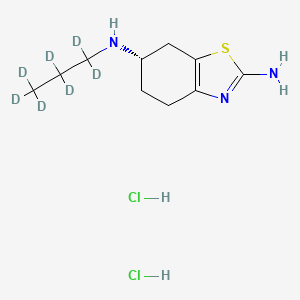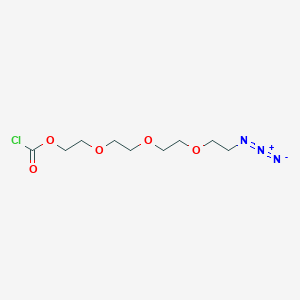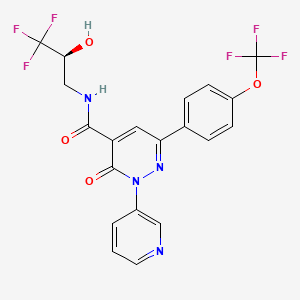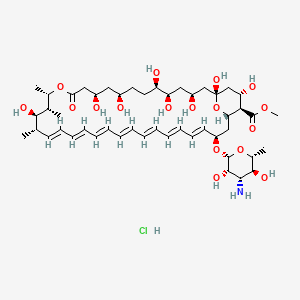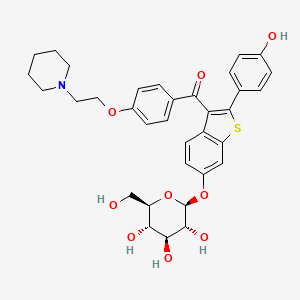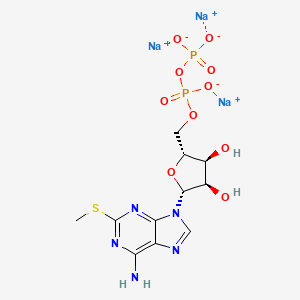
Ripk1-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ripk1-IN-11 is a small molecule inhibitor that targets receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial regulator of cell death and inflammation, playing a significant role in various diseases, including neurodegenerative disorders, autoimmune diseases, and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ripk1-IN-11 involves multiple steps, starting with the preparation of key intermediatesCommon reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ripk1-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a nitro group may yield an amine .
Wissenschaftliche Forschungsanwendungen
Ripk1-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving RIPK1.
Biology: Employed in cell-based assays to investigate the role of RIPK1 in cell death and inflammation.
Medicine: Explored as a potential therapeutic agent for treating diseases such as neurodegenerative disorders, autoimmune diseases, and cancer.
Industry: Utilized in the development of new drugs targeting RIPK1 and related pathways
Wirkmechanismus
Ripk1-IN-11 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include the ATP-binding site of RIPK1, which is essential for its kinase activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Necrostatin-1: Another RIPK1 inhibitor that prevents necroptosis.
GSK’963: A selective RIPK1 inhibitor with a different binding mode.
Necrostatin-34: A novel inhibitor that synergizes with Necrostatin-1 .
Uniqueness of Ripk1-IN-11
This compound is unique due to its high selectivity and potency for RIPK1. It has been shown to effectively inhibit RIPK1-mediated cell death and inflammation in various preclinical models, making it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C23H24N4O4S |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
oxan-4-yl N-[5-[2-(cyclopropanecarbonylamino)-1,3-benzothiazol-6-yl]-2-methylpyridin-3-yl]carbamate |
InChI |
InChI=1S/C23H24N4O4S/c1-13-19(26-23(29)31-17-6-8-30-9-7-17)10-16(12-24-13)15-4-5-18-20(11-15)32-22(25-18)27-21(28)14-2-3-14/h4-5,10-12,14,17H,2-3,6-9H2,1H3,(H,26,29)(H,25,27,28) |
InChI-Schlüssel |
CWGYJOVAHWYDTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CC4)NC(=O)OC5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


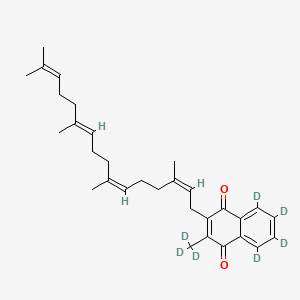
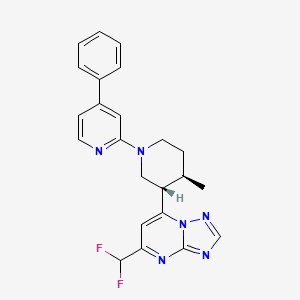
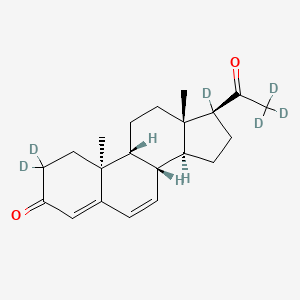
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
